molecular formula C24H24ClN2O4P B11399221 Diethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11399221
M. Wt: 470.9 g/mol
InChI Key: UWUCJQZZZFVFRC-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is known for its ability to form strong bonds with metal ions. This particular compound features a unique structure that includes a naphthalene ring, an oxazole ring, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where a chlorobenzylamine reacts with the oxazole derivative.

    Phosphonate Ester Formation: The final step involves the formation of the phosphonate ester by reacting the intermediate compound with diethyl phosphite under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The phosphonate ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of phosphonic acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alcohols

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions include oxidized oxazole derivatives, reduced naphthalene derivatives, substituted chlorophenyl derivatives, and hydrolyzed phosphonic acid derivatives.

Scientific Research Applications

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

    Industry: It is used as a corrosion inhibitor in industrial processes, particularly in the protection of metal surfaces.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with metal ions and biological targets. The phosphonate group forms strong chelating bonds with metal ions, which can inhibit metal-dependent enzymes and processes. Additionally, the compound’s unique structure allows it to interact with various molecular targets, potentially disrupting cellular functions and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (4-CHLOROPHENYL)PHOSPHONATE
  • DIETHYL (NAPHTHALEN-2-YL)PHOSPHONATE
  • DIETHYL (OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of structural features, including the naphthalene ring, oxazole ring, and chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24ClN2O4P

Molecular Weight

470.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C24H24ClN2O4P/c1-3-29-32(28,30-4-2)24-23(26-16-18-11-6-8-15-21(18)25)31-22(27-24)20-14-9-12-17-10-5-7-13-19(17)20/h5-15,26H,3-4,16H2,1-2H3

InChI Key

UWUCJQZZZFVFRC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=CC=C4Cl)OCC

Origin of Product

United States

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